molecular formula C7H11N3O2S B575060 3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one CAS No. 177175-53-0

3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B575060
CAS No.: 177175-53-0
M. Wt: 201.244
InChI Key: USQUMCMCGAOXCU-UHFFFAOYSA-N
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Description

3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of ethyl 4-amino-1,2,4-triazole-3-carboxylate with allylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The allylthio group may also play a role in the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allylthio)-4-ethoxy-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of both an allylthio and an ethoxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a diverse range of chemical modifications and applications .

Properties

IUPAC Name

4-ethoxy-3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-3-5-13-7-9-8-6(11)10(7)12-4-2/h3H,1,4-5H2,2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQUMCMCGAOXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C(=O)NN=C1SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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